(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride physicochemical properties
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride (CAS No: 1431726-92-9). As a chiral amine, this compound serves as a critical intermediate and building block in the synthesis of complex, biologically active molecules, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and drug development.[1][2][3][4] This document synthesizes data from various sources to offer a detailed profile, including molecular structure, solubility, stability, and spectroscopic signatures. Furthermore, it outlines standardized protocols for identity and purity verification, grounding these methods in established analytical principles to ensure scientific rigor.
Chemical Identity and Molecular Structure
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride is the hydrochloride salt of the parent compound, (R)-5,6,7,8-tetrahydroquinolin-8-amine. The presence of a chiral center at the C8 position is a key structural feature, making it a valuable synthon for stereospecific synthesis.
Molecular Identifiers:
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Chemical Name: (8R)-5,6,7,8-tetrahydroquinolin-8-amine, hydrochloride (1:1)[5]
The parent free base, (R)-5,6,7,8-tetrahydroquinolin-8-amine, is identified by CAS Number 369655-84-5, a molecular formula of C₉H₁₂N₂, and a molecular weight of 148.20 g/mol .[7]
Chemical Structure: The molecule consists of a quinoline ring system where the pyridine ring is aromatic and the benzene ring is fully saturated (a tetrahydropyridine moiety fused to a benzene ring). The amine group is attached at the 8th position, which is a stereocenter with the (R)-configuration.
Caption: 2D Structure of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.
Physicochemical Properties
A summary of the core physicochemical properties is essential for experimental design, formulation development, and defining storage conditions.
| Property | Value | Source(s) | Notes |
| Appearance | Light yellow to yellow solid | [5] | The color may vary slightly between batches. |
| Melting Point | No data available | N/A | A related isomer, 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride, melts at 200-205 °C with decomposition. This suggests the title compound likely has a high melting point. |
| Boiling Point | No data available (Hydrochloride) 277.3 °C at 760 mmHg (Free Base, Predicted) | [6][8] | As a salt, the hydrochloride is expected to decompose before boiling. The free base boiling point is a predicted value. |
| Solubility | High water solubility (inferred) | While direct data is unavailable, hydrochloride salts of amines are typically highly soluble in water. A related compound exhibits water solubility >100 mg/mL. Soluble in polar organic solvents like methanol. | |
| pKa (Free Base) | 8.93 ± 0.20 (Predicted) | [8] | This value corresponds to the protonated amine, indicating it is a moderately strong base. |
| LogP (Free Base) | 1.4177 (Predicted) | [7] | Indicates moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |
| Hygroscopicity | Likely hygroscopic | The hydrochloride salt form makes the compound susceptible to moisture absorption. |
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride.
Caption: Workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing chemical purity. A certificate of analysis for this compound reported a purity of 98.65% by HPLC.[5]
Expert Insight: The choice of a C18 stationary phase is standard for small molecules. The mobile phase requires an acidic modifier (like TFA or formic acid) to ensure sharp peak shapes by protonating the amine and minimizing tailing. UV detection is ideal due to the quinoline chromophore.
Step-by-Step Protocol for Purity Analysis:
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.
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Injection Volume: 10 µL.
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Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Chiral HPLC for Enantiomeric Purity
To confirm the enantiomeric excess (e.e.) of the (R)-enantiomer, a chiral stationary phase (CSP) is required.
Expert Insight: Polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel®) are highly effective for separating enantiomers of chiral amines. Normal-phase chromatography often provides better resolution for these separations. A basic additive like diethylamine (DEA) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.
Step-by-Step Protocol for Enantiomeric Excess (e.e.) Analysis:
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System: HPLC with UV detector.
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Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.
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Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
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Flow Rate: 0.7 mL/min.
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Temperature: 25°C.
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Detection: UV at 254 nm.
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Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
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Analysis: The e.e. is calculated as [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100%. A racemic standard should be run to confirm the identity of each enantiomer's peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the molecular structure. A certificate of analysis confirms the spectrum is consistent with the expected structure.[5] Spectral data for related derivatives are available in the literature.[9]
Expected ¹H NMR Features (in D₂O):
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Aromatic Region (~7.5-8.5 ppm): Multiple signals corresponding to the protons on the pyridine ring.
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Chiral Center Proton (~4.5-5.0 ppm): A multiplet for the proton at the C8 position, adjacent to the amine.
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Aliphatic Region (~2.0-3.5 ppm): A series of complex multiplets corresponding to the eight protons on the saturated portion of the ring system (C5, C6, C7).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the analysis will detect the protonated free base.
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Expected Ion: [C₉H₁₂N₂ + H]⁺
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Calculated m/z: 149.10
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Observed m/z: ~149.1
Stability, Storage, and Handling
Proper handling and storage are critical to maintain the integrity of the compound.
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Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) or room temperature.[5][6][8] It must be protected from moisture and light.[5] The related compound 5,6,7,8-tetrahydroquinoline is known to be air-sensitive, a precaution that should be extended to this amine derivative.[10]
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Stability: As a hydrochloride salt, the compound is generally stable but is hygroscopic. Absorption of water can lead to hydrolysis or changes in physical properties. The free amine is susceptible to oxidation.
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Safety and Handling: Based on GHS classifications for the analogous dihydrochloride salt, this compound should be handled with care as it may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.
Application in Research and Development
(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride is primarily utilized as a chiral building block in synthetic chemistry.[1][4] Chiral amines are foundational structural motifs in over 40% of small-molecule pharmaceuticals.[9] Its rigid, bicyclic structure and defined stereochemistry make it an attractive starting material for creating complex molecular scaffolds with precise three-dimensional orientations, which is crucial for achieving high-affinity and selective interactions with biological targets.
Caption: Role as a key intermediate in drug synthesis.
For example, the structurally related 5,6,7,8-tetrahydroisoquinolin-5-amine serves as a critical intermediate in the synthesis of dual orexin receptor antagonists, a class of drugs used to treat insomnia. This highlights the utility of such scaffolds in generating novel therapeutics.
References
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- (R)-5,6,7,8-tetrahydroquinolin-8-amine. ChemScene.
- 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. BLD Pharm.
- 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride. ChemShuttle.
- (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride.
- 5,6,7,8-Tetrahydroquinolin-8-amine. LookChem.
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine. MedChemExpress (MCE) Life Science Reagents.
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride. MedchemExpress.com.
- (R)
- 5,6,7,8-Tetrahydroquinoline Safety D
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine (hydrochloride). Biotrend USA.
- (R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride. TargetMol.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
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